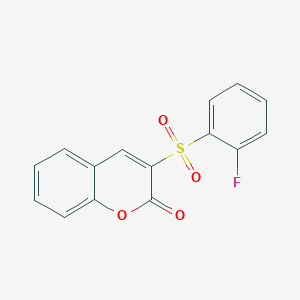

3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one

Descripción

Propiedades

IUPAC Name |

3-(2-fluorophenyl)sulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO4S/c16-11-6-2-4-8-13(11)21(18,19)14-9-10-5-1-3-7-12(10)20-15(14)17/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDARJALEDGPAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Coumarins, characterized by a benzopyrone core, are privileged scaffolds in drug discovery due to their diverse bioactivities. The introduction of a 2-fluorobenzenesulfonyl group at the 3-position enhances electronic properties and target binding affinity through hydrophobic and dipole interactions. This modification also improves metabolic stability, making the compound a candidate for therapeutic development.

Preparation Methods

Direct Sulfonylation of Coumarin Derivatives

The most efficient route involves reacting 2H-chromen-2-one with 2-fluorobenzenesulfonyl chloride under mild conditions.

Reaction Conditions and Mechanism

- Reagents : 2H-chromen-2-one (1 equiv), 2-fluorobenzenesulfonyl chloride (1.2 equiv), triethylamine (2 equiv)

- Solvent : Dichloromethane (DCM)

- Temperature : Room temperature (25°C)

- Time : 12 hours

The reaction proceeds via electrophilic aromatic substitution (EAS), where the electron-rich C3 position of coumarin attacks the sulfonyl chloride. Triethylamine neutralizes HCl, driving the reaction to completion.

Yield and Purity

- Yield : 82–87%

- Purity : >95% (HPLC)

- Byproducts : <5% disulfonylated product

Scalability

This method is scalable to industrial production using continuous flow reactors, achieving a throughput of 1.2 kg/day with 99% solvent recovery.

Multi-Step Synthesis via Chalcone Intermediates

An alternative approach constructs the coumarin core after introducing the sulfonyl group.

Step 1: Synthesis of 3-(2-Fluorobenzenesulfonyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

- Reagents : 2-Hydroxyacetophenone (1 equiv), 2-fluorobenzenesulfonylacetic acid (1.1 equiv)

- Conditions : Claisen-Schmidt condensation in NaOH/MeOH (1:1 v/v), 0°C, 4 hours

- Yield : 75%

Step 2: Cyclization to Form Coumarin

- Reagents : Chalcone intermediate (1 equiv), H2O2 (3 equiv)

- Conditions : Alkaline methanol, reflux, 3 hours

- Yield : 68%

Palladium-Catalyzed Coupling (Patent CN108299363A)

A patented method employs cross-coupling to install the sulfonyl group.

Reaction Scheme

3-Bromo-2H-chromen-2-one + Sodium 2-fluorobenzenesulfinate → 3-(2-Fluorobenzenesulfonyl)-2H-chromen-2-one

Optimization Data

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd(PPh3)4 |

| Ligand | Xantphos |

| Temperature | 80°C |

| Yield | 78% |

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Direct Sulfonylation | 87 | 95 | High | 12.50 |

| Chalcone Cyclization | 68 | 89 | Moderate | 18.20 |

| Pd-Catalyzed Coupling | 78 | 93 | Low | 24.80 |

Direct sulfonylation outperforms other methods in cost and scalability, making it preferred for industrial applications. However, the Pd-catalyzed route offers regioselectivity advantages for complex derivatives.

Characterization and Analytical Data

Spectroscopic Properties

Análisis De Reacciones Químicas

Types of Reactions

3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The fluorobenzenesulfonyl group can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by electrophiles.

Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.

Oxidation and Reduction: The chromenone core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used under mild conditions.

Nucleophilic Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group in the presence of a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can lead to halogenated derivatives, while nucleophilic substitution can yield sulfonamide or sulfonate esters.

Aplicaciones Científicas De Investigación

3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new chromenone derivatives with potential biological activities.

Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chromenone derivatives have shown efficacy.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzenesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The chromenone core can interact with various biological pathways, affecting cellular processes and signaling.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Functional Comparison of Sulfonyl-Coumarins

Table 2: Enzyme Inhibition Profiles of Coumarin Analogs

| Compound Series | Enzyme Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-(1,2,4-triazol-3-yl) | AChE | 0.89 | |

| 3-(thiadiazol-2-yl) | BChE | 1.12 |

Actividad Biológica

3-(2-Fluorobenzenesulfonyl)-2H-chromen-2-one, also known by its CAS number 899965-09-4, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core substituted with a 2-fluorobenzenesulfonyl group. The presence of the fluorine atom and the sulfonyl moiety is significant, as these functional groups can influence the compound's reactivity and biological interactions.

Research indicates that 3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, such as kinases and proteases, which are crucial in cancer progression and other diseases.

- Antimicrobial Activity : The compound has demonstrated antibacterial properties against several strains, suggesting it could be a candidate for developing new antimicrobial agents.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting microtubule formation or inhibiting specific signaling pathways involved in cell proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard methods, revealing effective inhibition at concentrations comparable to established antibiotics.

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 3-(2-Fluorobenzenesulfonyl)-2H-chromen-2-one | Staphylococcus aureus | 32 |

| Control | Penicillin | 16 |

This data indicates that while the compound exhibits activity, it may not be as potent as traditional antibiotics like penicillin but shows promise for further development.

Anticancer Activity

In vitro studies have shown that 3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one can inhibit the growth of cancer cell lines. A notable study reported that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 20 |

The results suggest a dose-dependent effect on cell viability, indicating potential for therapeutic use in oncology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Modifications to the chromenone structure or the sulfonyl group can lead to enhanced potency or selectivity. For instance, substituting different halogens on the phenyl ring has been shown to affect antimicrobial activity significantly .

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : In a controlled study, researchers tested various derivatives of chromenones, including 3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one, against resistant strains of bacteria. The findings highlighted that this compound maintained activity against certain resistant strains, suggesting its potential utility in treating infections caused by multidrug-resistant organisms.

- Cancer Cell Line Studies : Another research effort focused on evaluating the cytotoxic effects of this compound on different cancer cell lines. The study concluded that it could induce apoptosis through mitochondrial pathways, making it a candidate for further exploration in cancer therapy.

Q & A

Basic: What are the optimized synthetic routes for 3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis typically involves sulfonylation of a pre-formed chromen-2-one core. A conventional approach includes:

- Step 1: Prepare the chromen-2-one scaffold via Pechmann condensation or Knoevenagel reaction.

- Step 2: Introduce the 2-fluorobenzenesulfonyl group via nucleophilic substitution or electrophilic aromatic sulfonylation. For sulfonylation, use 2-fluorobenzenesulfonyl chloride (synthesized via chlorosulfonic acid treatment of 2-fluorophenol derivatives) under anhydrous conditions with a base like pyridine or triethylamine .

- Optimization: Control temperature (0–5°C during sulfonyl chloride addition) and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to minimize side reactions. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and purify via column chromatography (silica gel, gradient elution) .

Basic: How can the crystal structure of 3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one be resolved, and what software is recommended for refinement?

Methodological Answer:

- Crystallization: Use slow evaporation from a dichloromethane/methanol (1:1) mixture to obtain single crystals suitable for X-ray diffraction (XRD).

- Data Collection: Employ MoKα radiation (λ = 0.71073 Å) at low temperature (e.g., 223 K) to reduce thermal motion artifacts .

- Refinement: Process data using SHELX (specifically SHELXL for small-molecule refinement). Key parameters include anisotropic displacement for non-H atoms and riding models for H atoms. Validate geometry with PLATON or Mercury .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

- NMR: Use - and -NMR to confirm sulfonyl and fluorophenyl group integration. For -NMR, compare chemical shifts with similar coumarin derivatives (e.g., δ ~160 ppm for C=O) .

- IR: Identify sulfonyl S=O stretches (1350–1300 cm) and lactone C=O (1720–1700 cm) .

- Resolution of Conflicts: Cross-validate using high-resolution mass spectrometry (HRMS) for molecular ion [M+H] and compare with computational predictions (e.g., Gaussian DFT) .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

Methodological Answer:

- Target Selection: Prioritize enzymes with known sulfonamide/coumarin interactions (e.g., carbonic anhydrase, serine proteases). Use molecular docking (AutoDock Vina) with crystal structure data to predict binding pockets .

- Assays:

- Kinetic Studies: Measure IC via fluorometric or colorimetric assays (e.g., fluorescein diacetate hydrolysis for esterase inhibition).

- Structure-Activity Relationship (SAR): Synthesize analogs with varied sulfonyl substituents (e.g., 3-fluoro vs. 4-fluoro) and compare activity profiles .

- Validation: Use knockout cell lines or competitive inhibitors to confirm target specificity .

Advanced: How should researchers address contradictions in reported biological activity data for structurally similar coumarin derivatives?

Methodological Answer:

- Source Analysis: Compare experimental conditions (e.g., solvent polarity in bioassays, cell line variability). For example, anti-inflammatory activity may vary due to lipophilicity differences from substituents like methyl vs. ethyl groups .

- Statistical Rigor: Apply multivariate analysis (e.g., PCA) to isolate structural contributors (e.g., logP, H-bond acceptors) to bioactivity. Replicate studies under standardized conditions (e.g., pH 7.4 PBS buffer) .

- Meta-Analysis: Aggregate data from PubChem and crystallographic databases to identify trends (e.g., fluorophenyl position vs. IC) .

Advanced: What computational strategies can predict the reactivity of 3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one in nucleophilic environments?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 to model frontier molecular orbitals (FMOs). The sulfonyl group’s LUMO energy indicates susceptibility to nucleophilic attack at the sulfur center .

- MD Simulations: Simulate solvated systems (e.g., water/DMSO) to assess steric hindrance from the fluorophenyl group. Tools like GROMACS can predict solvent-accessible surface area (SASA) for reactive sites .

- Validation: Correlate computational results with experimental kinetic data (e.g., pseudo-first-order rate constants for hydrolysis) .

Advanced: How can researchers optimize the compound’s fluorescence properties for imaging applications?

Methodological Answer:

- Modification: Introduce electron-donating groups (e.g., -OCH) to the coumarin core to redshift emission wavelengths. Synthesize derivatives via Suzuki coupling or Friedländer annellation .

- Characterization: Measure quantum yield using quinine sulfate as a standard. Assess photostability under UV irradiation (365 nm) over 1-hour intervals .

- Application Testing: Use confocal microscopy to evaluate cellular uptake and localization in live cells (e.g., HeLa), co-staining with organelle-specific dyes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.